

# Physicochemical Properties of D-Gulose: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**D-Gulose** is a rare aldohexose monosaccharide, an epimer of D-galactose at the C3 position. While not as prevalent in nature as other hexoses like D-glucose or D-fructose, its unique stereochemistry imparts distinct physicochemical properties that are of interest in various fields of research, including glycobiology and drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of **D-gulose**, detailed experimental methodologies for their determination, and a summary of its known biological context.

## **Physicochemical Data**

The quantitative physicochemical properties of **D-gulose** are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of **D-Gulose** 



Property	Value	Reference(s)
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O <sub>6</sub>	[1][2][3]
Molar Mass	180.16 g/mol	[1][2][3]
CAS Number	4205-23-6	[1][2][3]
Appearance	White to Off-White Crystalline Solid, Syrup	[4]
Melting Point	129-131 °C	[1]
Boiling Point	232.96 °C (rough estimate)	[1]
Density	1.2805 g/cm³ (rough estimate)	[1]

Table 2: Solubility and Dissociation Properties of **D-Gulose** 

Property	Value	Conditions	Reference(s)
Solubility in Water	Slightly Soluble	-	[4]
Solubility in DMSO	Slightly Soluble	-	[4]
рКа	12.45 ± 0.20 (Predicted)	-	[4]

Table 3: Optical Properties of **D-Gulose** 

Property	Value	Conditions	Reference(s)
Specific Rotation	-20.4°	D20	[5]

# **Experimental Protocols**

The following sections detail generalized experimental methodologies applicable to the determination of the key physicochemical properties of **D-gulose**.

## **Determination of Melting Point**



The melting point of a crystalline solid like **D-gulose** can be determined using a capillary melting point apparatus.

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed. A sharp melting range is indicative of a pure compound.

#### Methodology:

- Sample Preparation: A small amount of dry **D-gulose** is finely ground into a powder. The open end of a capillary tube is tapped into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, to a height of about 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
- Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, near the expected melting point.
- Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

## **Measurement of Specific Rotation**

The optical activity of **D-gulose** is determined by measuring its specific rotation using a polarimeter.

Principle: Chiral molecules, such as **D-gulose**, rotate the plane of polarized light. The specific rotation is a characteristic property and is calculated from the observed rotation, the concentration of the solution, and the path length of the polarimeter tube.

#### Methodology:

- Solution Preparation: A solution of **D-gulose** of a known concentration (e.g., in g/mL) is prepared using a suitable solvent, typically water.
- Polarimeter Calibration: The polarimeter is calibrated using a blank (the pure solvent).



- Measurement: The polarimeter tube is filled with the **D-gulose** solution, ensuring no air bubbles are present. The observed angle of rotation is measured.
- Calculation: The specific rotation ( $[\alpha]$ ) is calculated using the formula:  $[\alpha] = \alpha / (I * c)$  where  $\alpha$  is the observed rotation in degrees, I is the path length of the tube in decimeters (dm), and c is the concentration of the solution in g/mL.

## **Determination of Aqueous Solubility**

The solubility of **D-gulose** in water can be determined by creating a saturated solution and measuring the concentration of the dissolved solute.

Principle: A saturated solution is one in which the maximum amount of solute has been dissolved in a solvent at a specific temperature. The concentration of the solute in this equilibrium state represents its solubility.

#### Methodology:

- Equilibration: An excess amount of solid **D-gulose** is added to a known volume of water in a sealed container. The mixture is agitated (e.g., using a magnetic stirrer) at a constant temperature for a sufficient period to ensure equilibrium is reached.
- Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
- Quantification: The concentration of **D-gulose** in the clear, saturated solution is determined
  using an appropriate analytical method, such as high-performance liquid chromatography
  (HPLC) with a refractive index detector (RID) or a gravimetric method where a known
  volume of the saturated solution is evaporated to dryness and the mass of the residue is
  measured.

## **Experimental pKa Determination**

The acid dissociation constant (pKa) of the hydroxyl groups in **D-gulose** can be determined by potentiometric titration.

Principle: A solution of the sugar is titrated with a strong base, and the pH is monitored as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence







point.

#### Methodology:

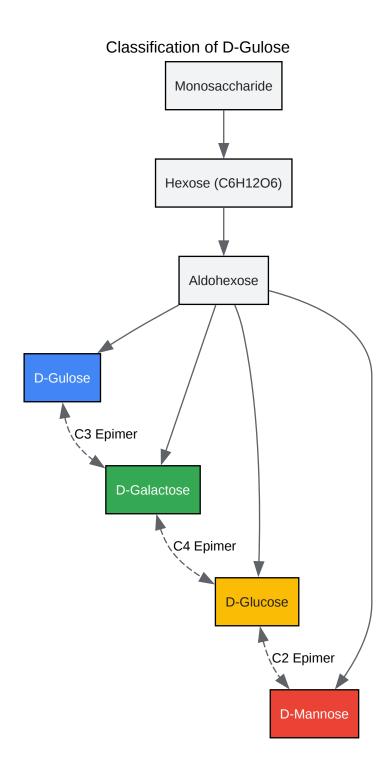
- Solution Preparation: A solution of **D-gulose** of known concentration is prepared in deionized water.
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The inflection point of the curve corresponds to the equivalence point. The pKa is the pH at which half of the volume of base required to reach the equivalence point has been added.

## **Biological Context and Visualization**

**D-gulose** is a rare sugar and is not a primary substrate in major metabolic pathways such as glycolysis in humans. Some studies have indicated that the L-isomer, L-gulose, can be metabolized by intestinal microorganisms in rats, but this is not indicative of **D-gulose** metabolism in host cells. There are no well-defined signaling pathways specifically attributed to **D-gulose**.

To visualize the classification and structural relationship of **D-gulose**, the following diagram illustrates its position as a C3 epimer of D-galactose within the aldohexose family.





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Caption: Logical relationship of **D-Gulose** within the aldohexose family.



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